The synthesis of isoniazid sodium methanesulfonate typically involves the following steps:
For example, one study reported that isoniazid was reacted with methanesulfonic acid in a 1:1 molar ratio, resulting in a high yield of the product after evaporation and drying under vacuum .
The molecular formula for isoniazid sodium methanesulfonate can be represented as CHNNaOS. The structure consists of an isoniazid moiety attached to a methanesulfonate group, which enhances its solubility in aqueous environments. The presence of sodium ion contributes to its ionic character, facilitating better absorption in biological systems.
Isoniazid sodium methanesulfonate can undergo various chemical reactions typical of both its amide and sulfonate functionalities. Notably, it can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which can be displaced by nucleophiles under appropriate conditions.
Additionally, it may also undergo hydrolysis in aqueous environments, leading to the release of isoniazid and methanesulfonic acid. This behavior can be critical for understanding its stability and reactivity under physiological conditions .
Isoniazid exerts its antimicrobial effect primarily by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis. The mechanism involves:
The sodium methanesulfonate moiety enhances solubility and potentially increases the drug's penetration into bacterial cells, thereby improving its efficacy against tuberculosis .
Isoniazid sodium methanesulfonate has significant applications in medicinal chemistry as a potent anti-tuberculosis agent. Its enhanced solubility profile makes it particularly useful in formulations aimed at improving patient compliance through easier administration routes (e.g., oral solutions).
Additionally, ongoing research explores its potential role in combination therapies with other anti-tuberculosis drugs to combat resistant strains of Mycobacterium tuberculosis . Its derivatives are also being investigated for broader antimicrobial activities beyond tuberculosis treatment.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0